Decyclopentyl Zafirlukast Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655289 | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-67-1 | |
| Record name | Zafirlukast decyclopentyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Chemistry of Decyclopentyl Zafirlukast Methyl Ester
Elucidation of Synthetic Routes for Laboratory Preparation and Reference Standard Generation
The synthesis of Decyclopentyl Zafirlukast (B1683622) Methyl Ester is primarily undertaken for its use as a reference standard in analytical methods to monitor the purity of Zafirlukast. The synthetic routes are designed to be unambiguous and yield a product of high purity.
Precursor Synthesis and Reactant Selection
The synthesis of Decyclopentyl Zafirlukast Methyl Ester originates from key precursors that are also involved in the synthesis of Zafirlukast itself. A common retrosynthetic analysis breaks the molecule down into three primary fragments: an indole (B1671886) core, a substituted benzoic acid moiety, and an o-toluenesulfonamide (B73098) portion.
A frequently employed synthetic strategy begins with 5-nitroindole. The synthesis of the necessary precursors involves several key steps:
N-methylation of 5-nitroindole: 5-nitroindole is N-methylated to form 1-methyl-5-nitroindole. This reaction is typically carried out using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride (NaH) in an organic solvent like tetrahydrofuran (THF). google.com
Synthesis of the Benzoic Acid Moiety: The side chain is introduced via a Friedel-Crafts-type reaction. 1-methyl-5-nitroindole is reacted with a substituted benzyl halide, such as methyl 4-(bromomethyl)-3-methoxybenzoate. This reaction can be mediated by catalysts like silver oxide (Ag₂O) or diethylaluminum chloride. google.comnih.gov This step couples the indole and benzoic acid fragments, resulting in methyl 3-methoxy-4-((1-methyl-5-nitro-1H-indol-3-yl)methyl)benzoate.
Reduction of the Nitro Group: The nitro group on the indole ring is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. researchgate.netnih.gov This yields the key intermediate, methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate.
Carbamate (B1207046) Formation: To obtain the "decyclopentyl methyl" structure, the newly formed 5-amino group is acylated with methyl chloroformate in the presence of a base like N-methylmorpholine (NMM) or triethylamine. This step is a crucial deviation from the Zafirlukast synthesis, where cyclopentyl chloroformate is used. researchgate.netacgpubs.org This reaction produces methyl 4-((5-((methoxycarbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate.
Saponification: The methyl ester of the benzoic acid is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) in a mixture of water and methanol (B129727). researchgate.netnih.gov This forms the precursor acid: 4-((5-((methoxycarbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid.
The final step is the coupling of this carboxylic acid with o-toluenesulfonamide.
Reaction Conditions and Optimization for Yield and Purity
The final coupling reaction to form this compound is an amide bond formation. The selection of coupling agents and reaction conditions is critical for achieving high yield and purity, minimizing side reactions.
Coupling Reaction: The precursor acid, 4-((5-((methoxycarbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, is reacted with o-toluenesulfonamide. This condensation is typically facilitated by a coupling agent. Common choices include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net
Solvent System: The reaction is usually performed in anhydrous aprotic solvents such as dichloromethane (DCM) or a mixture of dichloromethane and acetonitrile (B52724). researchgate.netresearchgate.net
Temperature and Time: The coupling reaction is generally carried out at room temperature over several hours to ensure completion. nih.gov
Optimization: To optimize the reaction, parameters such as the stoichiometry of reactants and the choice of coupling agent can be varied. For instance, using alternative condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can sometimes improve yields and simplify purification, although cost may be a factor. google.com The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion. google.com
Purification of the final product is typically achieved through column chromatography or recrystallization to obtain the high-purity reference standard.
| Reaction Step | Key Reactants | Reagents & Solvents | Typical Conditions |
|---|---|---|---|
| N-methylation | 5-nitroindole | Methyl iodide, NaH, THF | 20-55°C, 1-6 hours |
| Friedel-Crafts Alkylation | 1-methyl-5-nitroindole, Methyl 4-(bromomethyl)-3-methoxybenzoate | Ag₂O or Diethylaluminum halide, Dioxane or DCM | Room Temperature, 4-20 hours |
| Nitro Reduction | Nitro-indole intermediate | H₂, Pd/C or Raney Ni, EtOAc/THF | Room Temperature, 20 hours |
| Carbamate Formation | Amino-indole intermediate | Methyl chloroformate, NMM, Toluene (B28343)/Methanol | 0°C to Room Temperature, 1-3 hours |
| Saponification | Benzoic acid methyl ester intermediate | LiOH, Methanol/Water | Room Temperature, 16 hours |
| Final Coupling | Carboxylic acid precursor, o-toluenesulfonamide | DCC, DMAP, DCM/Acetonitrile | Room Temperature, 8-16 hours |
Scale-Up Considerations and Process Improvement Strategies
While this compound is typically synthesized on a laboratory scale for use as a reference standard, considerations for process efficiency and safety are still relevant.
Reagent Selection: For larger-scale synthesis, the cost and safety of reagents are paramount. For example, replacing expensive coupling agents like EDC with more cost-effective alternatives such as 1,3-dimethyl-2-chloroimidazolinium chloride has been explored for the main Zafirlukast synthesis and could be applicable here. google.com
Purification: Relying on column chromatography for purification can be cumbersome and expensive on a larger scale. Developing robust crystallization methods for the final product and key intermediates is a critical process improvement strategy. This involves screening various solvent systems to find conditions that provide good yield and high purity. nih.gov
Process Safety: The use of hazardous reagents like sodium hydride (flammable) and methylating agents (toxic) requires careful handling and engineering controls, especially during scale-up. google.com Alternative, safer reagents are always a consideration in process chemistry.
Telescoping Reactions: To improve efficiency, "telescoping" or "one-pot" procedures, where intermediates are not isolated, can be developed. This reduces solvent usage, waste generation, and processing time. nih.govacs.org
Interrelationship with Zafirlukast Manufacturing Process Chemistry
This compound is intrinsically linked to the manufacturing of Zafirlukast, as it is a known process-related impurity. researchgate.netacanthusresearch.com Its formation can signal incomplete reactions or the presence of unintended reactants in the process stream.
Identification of Specific Reaction Intermediates and Side Products
The synthesis of Zafirlukast involves the formation of a cyclopentyl carbamate at the 5-position of the indole ring and a final amide coupling of a carboxylic acid. This compound can arise from several scenarios within this process:
As an Intermediate: In some synthetic routes, a methyl ester may be used as a protecting group for the benzoic acid moiety. If this protecting group is not fully hydrolyzed before the final coupling step with o-toluenesulfonamide, the corresponding methyl ester impurity can be formed.
Side Product from Carbamate Formation: The key difference between Zafirlukast and this impurity is the group attached to the 5-aminoindole nitrogen (cyclopentyloxycarbonyl vs. methoxycarbonyl). If methyl chloroformate is present as a contaminant in the cyclopentyl chloroformate reagent, or if methanol is used as a solvent during this step, it can compete with cyclopentyl chloroformate, leading to the formation of the methyl carbamate derivative. researchgate.net
Impurity from Starting Materials: The impurity could also arise from a precursor, 4-((5-((methoxycarbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, being present as a contaminant in the key intermediate, 4-((5-((cyclopentyloxycarbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, prior to the final coupling step.
Impact of Process Variables on Impurity Profile
The formation of this compound and other impurities is highly dependent on the control of process variables during Zafirlukast manufacturing. acs.orgnih.gov
Purity of Reagents: The purity of the cyclopentyl chloroformate used in the carbamate formation step is critical. Contamination with methyl chloroformate or other acylating agents can lead to the formation of related impurities.
Choice of Solvents: The presence of reactive nucleophiles like methanol in reaction steps where they are not intended can lead to side product formation. For example, if methanol is present during the activation of the carboxylic acid or the formation of the carbamate, it can react to form methyl esters or methyl carbamates. researchgate.net
Reaction Temperature and Time: Incomplete reactions are a major source of impurities. For instance, insufficient time or suboptimal temperature for the saponification of the methyl ester intermediate will result in its carry-over to the final coupling step, leading to the formation of the methyl ester impurity. nih.gov
pH Control: The pH of the reaction mixture can influence the reactivity of different functional groups and the stability of intermediates. Inadequate pH control during workup and extraction steps can lead to the degradation of the desired product or the formation of side products. oup.com
Careful control of these variables, coupled with robust in-process analytical monitoring, is essential to minimize the formation of this compound and ensure the final Zafirlukast API meets the stringent purity requirements set by regulatory authorities. researchgate.netresearchgate.net
| Process Variable | Potential Impact on Impurity Formation |
|---|---|
| Reactant Purity (e.g., Cyclopentyl chloroformate) | Contamination with methyl chloroformate can lead to the formation of the corresponding methyl carbamate impurity. |
| Solvent Choice | Presence of residual methanol as a solvent can compete in the carbamoylation step, forming the methyl carbamate instead of the cyclopentyl carbamate. |
| Reaction Time/Temperature | Incomplete hydrolysis (saponification) of a methyl ester precursor can lead to its carry-over and the formation of the final methyl ester impurity. |
| pH during Workup | Suboptimal pH can lead to incomplete reactions or degradation of intermediates, affecting the overall impurity profile. |
Formation Pathways and Degradation Mechanisms of Decyclopentyl Zafirlukast Methyl Ester
Mechanistic Studies of Impurity Formation
Forced degradation studies are essential for identifying potential degradants and elucidating the mechanisms of their formation. mdpi.com These studies expose the active pharmaceutical ingredient (API) to stress conditions such as hydrolysis, oxidation, heat, and light to accelerate the degradation process. researchgate.net For Zafirlukast (B1683622), such studies have been instrumental in characterizing its stability profile.
Hydrolysis is a common degradation pathway for pharmaceuticals, particularly for molecules containing labile functional groups like esters, amides, and carbamates. nih.gov Zafirlukast possesses both a carbamate (B1207046) and a sulfonamide linkage, which can be susceptible to hydrolytic cleavage.
Zafirlukast is known to be susceptible to degradation under alkaline conditions. mdpi.com The primary pathway for its alkaline-mediated degradation involves the hydrolysis of the cyclopentyl carbamate ester linkage. This reaction is a classic example of base-catalyzed ester hydrolysis. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond, resulting in the formation of an unstable N-aryl carbamic acid intermediate and cyclopentanol. The carbamic acid readily undergoes decarboxylation to yield the corresponding 5-amino indole (B1671886) derivative. This primary degradation product is effectively a "decyclopentylated" form of Zafirlukast.
A secondary, more strenuous hydrolytic pathway could involve the cleavage of the central amide bond of the sulfonamide group. This would require more forceful conditions but would result in the formation of a benzoic acid derivative and o-toluenesulfonamide (B73098). The resulting carboxylic acid is the necessary precursor for the formation of a methyl ester.
Table 1: Potential Hydrolytic Degradation Reactions of Zafirlukast
| Reaction Type | Functional Group Attacked | Conditions | Primary Products |
| Carbamate Hydrolysis | Cyclopentyl Carbamate Ester | Alkaline (e.g., 1M NaOH) | 5-Amino Indole Derivative + Cyclopentanol |
| Amide Hydrolysis | Sulfonamide Amide | Strong Acid/Base, High Temp | Benzoic Acid Derivative + o-Toluenesulfonamide |
This interactive table summarizes the main hydrolytic degradation pathways for Zafirlukast.
Transesterification is another plausible mechanism for impurity formation, especially during synthesis and purification steps where alcohol-based solvents like methanol (B129727) are used. In this process, the cyclopentyl group of the carbamate linkage can be displaced by a methyl group from the solvent in the presence of an acid or base catalyst. This would not form the titular "methyl ester," but rather a methyl carbamate analog of Zafirlukast.
However, if the central amide bond of Zafirlukast is first hydrolyzed to yield the benzoic acid derivative as described above (Section 3.1.1.1), this carboxylic acid can then undergo Fischer esterification. If methanol is present as a solvent or reagent, it can react with the carboxylic acid under acidic conditions to form the corresponding methyl ester. The combination of amide hydrolysis followed by esterification represents a plausible, albeit two-step, pathway to an impurity like Decyclopentyl Zafirlukast Methyl Ester.
Hydrolytic Degradation Pathways
Influence of Environmental and Processing Parameters on Formation
The rate and extent of impurity formation are highly dependent on environmental and processing factors. Key parameters include temperature, pH, light exposure, moisture content, and the presence of reactive excipients or residual solvents. researchgate.net
The rate of chemical degradation reactions, including hydrolysis and thermolysis, is strongly dependent on temperature. An increase in temperature typically accelerates the rate of degradation. The relationship between temperature and the reaction rate constant is quantitatively described by the Arrhenius equation. casss.org
To characterize this dependence, kinetic studies are performed where the drug substance is subjected to degradation under various temperatures (e.g., 40 °C, 60 °C, 80 °C) for a set period. researchgate.netnih.gov The concentration of the parent drug and the forming impurity is monitored over time to determine the reaction order and the degradation rate constant (k) at each temperature. For many drug degradation processes in solution, the reaction follows pseudo-first-order kinetics. chemrxiv.orgnih.gov
By plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T), an Arrhenius plot is generated. The slope of this plot is used to calculate the activation energy (Ea) of the degradation reaction, which is the minimum energy required for the reaction to occur. nih.govnih.gov This kinetic data is crucial for predicting the shelf-life (e.g., t₉₀, the time it takes for 10% of the drug to degrade) and establishing appropriate storage conditions for the drug product. nih.gov
Table 2: Illustrative Temperature Dependence of a Pseudo-First-Order Degradation Rate
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Hypothetical Rate Constant, k (s⁻¹) |
| 50 | 323.15 | 0.00309 | 1.5 x 10⁻⁷ |
| 60 | 333.15 | 0.00300 | 4.5 x 10⁻⁷ |
| 70 | 343.15 | 0.00291 | 1.2 x 10⁻⁶ |
| 80 | 353.15 | 0.00283 | 3.0 x 10⁻⁶ |
This interactive table provides a hypothetical example of kinetic data obtained from a thermal degradation study. Such data would be used to construct an Arrhenius plot and determine the activation energy for the formation of a degradation product like this compound.
Effects of pH on Stability and Formation Pathways
The stability of Zafirlukast and the formation of its impurities are significantly influenced by pH. Forced degradation studies have demonstrated that Zafirlukast is susceptible to degradation under both acidic and alkaline conditions. The formation of this compound is intrinsically linked to alkaline hydrolysis, which is a key step in one of its potential synthetic pathways.
While specific kinetic data for the formation of this compound as a function of pH is not extensively available in public literature, the general degradation behavior of Zafirlukast provides insight into its stability. The resolution of Zafirlukast from its isomers by chromatographic methods has also been shown to be highly sensitive to the pH of the mobile phase, indicating the influence of pH on the molecule's charge and conformation. researchgate.net
One of the primary formation routes for this impurity involves the alkaline hydrolysis of a methyl ester precursor of Zafirlukast. This initial step creates an intermediate which can then react to form the final impurity. Studies on the alkaline degradation of Zafirlukast have been undertaken to understand the kinetics of this process. It is established that in the synthesis of related impurities, alkaline hydrolysis using reagents like lithium hydroxide (LiOH) is a key step. researchgate.net
The following table summarizes the general effects of pH on Zafirlukast stability based on forced degradation studies.
Table 1: Effect of pH on Zafirlukast Degradation
| pH Condition | Observation | Implication for Impurity Formation |
|---|---|---|
| Acidic | Degradation of Zafirlukast observed. | May lead to the formation of other degradation products, but less directly linked to the primary pathway of this compound formation. |
| Neutral | Relatively stable. | Minimal spontaneous formation of hydrolysis-related impurities. |
Role of Solvents and Reagents in Impurity Generation
The generation of this compound is highly dependent on the specific solvents and reagents used during the synthesis and purification of Zafirlukast. The impurity can be formed when a specific intermediate, 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid, is present and subjected to certain reaction conditions. researchgate.net
The formation of this impurity has been described to occur via the alkaline hydrolysis of a methyl ester intermediate, followed by a peptide coupling reaction with o-toluenesulfonamide. This coupling step is often facilitated by the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The choice of solvent is also critical in this process. Methanol is often used in the hydrolysis step, and solvents like toluene (B28343) may be used in the subsequent coupling reaction. researchgate.net The presence of methanol can also lead to trans-esterification reactions, forming methyl ester impurities if cyclopentyl ester precursors are used.
The table below outlines the key solvents and reagents involved in the generation of this compound.
Table 2: Solvents and Reagents in the Formation of this compound
| Substance | Type | Role in Formation |
|---|---|---|
| Lithium Hydroxide (LiOH) | Reagent | Base for the alkaline hydrolysis of the methyl ester precursor. |
| Dicyclohexylcarbodiimide (DCC) | Reagent | Coupling agent for the amide bond formation. |
| 4-Dimethylaminopyridine (DMAP) | Reagent | Catalyst for the coupling reaction. |
| o-Toluenesulfonamide | Reagent | Reactant in the final coupling step. |
| Methanol | Solvent | Used in the hydrolysis step and can be a source for methyl ester formation via trans-esterification. |
Kinetic and Mechanistic Modeling of Formation Pathways
Detailed kinetic and mechanistic modeling for the specific formation pathway of this compound is not extensively reported in the available scientific literature. Such modeling would be crucial for predicting the rate of formation of this impurity under various manufacturing conditions and for optimizing processes to minimize its presence.
In general, the kinetic modeling of drug degradation and impurity formation involves determining the reaction order, rate constants, and the influence of factors such as temperature, pH, and reactant concentrations. nih.gov For a multi-step formation pathway like that of this compound, the modeling would likely involve a system of differential equations describing the concentration changes of the starting materials, intermediates, and the final impurity over time.
A plausible, though not formally modeled, mechanism for the formation of this compound involves two key steps:
Alkaline Hydrolysis: A precursor molecule containing a methyl ester is hydrolyzed under basic conditions to form a carboxylic acid intermediate. The kinetics of this step would likely follow pseudo-first-order kinetics with respect to the ester under constant pH.
Peptide Coupling: The resulting carboxylic acid intermediate is then coupled with o-toluenesulfonamide using a coupling agent like DCC. This reaction's kinetics would depend on the concentrations of the intermediate, the sulfonamide, and the coupling agents.
While specific models for this impurity are not available, the principles of chemical kinetics and reaction engineering could be applied to develop such models, provided that sufficient experimental data is collected.
Advanced Analytical Characterization and Impurity Profiling of Decyclopentyl Zafirlukast Methyl Ester
Chromatographic Method Development for Qualitative and Quantitative Analysis
The cornerstone of analyzing Decyclopentyl Zafirlukast (B1683622) Methyl Ester lies in the development of robust chromatographic methods capable of separating it from Zafirlukast and other related impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods are fundamental for the routine quality control of Zafirlukast, enabling the quantification of impurities like Decyclopentyl Zafirlukast Methyl Ester. The development of these methods requires careful optimization of various parameters to achieve the desired selectivity, sensitivity, and efficiency.
The choice of stationary phase is critical in achieving the necessary separation of Zafirlukast and its impurities. Due to the non-polar nature of these compounds, reversed-phase chromatography is the predominant mode of separation.
Commonly employed stationary phases include:
Octadecylsilane (C18 or ODS): This is a widely used stationary phase that provides a high degree of hydrophobicity, leading to strong retention of non-polar compounds like Zafirlukast and its impurities. Columns such as Symmetry Shield RP18 and ZORBAX–ODS have been utilized in methods for Zafirlukast analysis.
Octylsilane (C8): A C8 stationary phase offers slightly less hydrophobicity compared to C18, which can be advantageous in reducing analysis time and altering the selectivity for closely related compounds. A Zorbax SB C8 column was found to provide good selectivity and peak shapes for Zafirlukast and its impurities.
Table 1: HPLC Stationary Phases Used in Zafirlukast Impurity Analysis
| Stationary Phase | Column Example | Rationale for Use |
| C18 (Octadecylsilane) | Symmetry Shield RP18, ZORBAX–ODS | High hydrophobicity for retention of non-polar analytes. |
| C8 (Octylsilane) | Zorbax SB C8 | Good selectivity and improved peak shape for Zafirlukast and its impurities. |
The composition of the mobile phase, a mixture of an aqueous buffer and an organic modifier, is a powerful tool for controlling the retention and elution of analytes.
Organic Modifiers: Acetonitrile (B52724) is a frequently used organic modifier in the analysis of Zafirlukast and its impurities due to its low viscosity and UV transparency.
Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase can significantly impact the retention and resolution of ionizable compounds. For the separation of Zafirlukast and its isomers, a pH of 4.4 was found to be optimal when using an ammonium (B1175870) formate (B1220265) buffer. Phosphate buffers are also commonly used to maintain a stable pH.
Gradient Elution: A gradient elution profile, where the proportion of the organic modifier is increased over time, is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe while maintaining good resolution. For instance, a linear gradient elution with ammonium formate and acetonitrile has been successfully employed.
A typical gradient elution program involves a gradual increase in the organic phase concentration to first elute the more polar impurities, followed by the main component, and finally the less polar impurities.
Table 2: Representative Mobile Phase Compositions for Zafirlukast Analysis
| Organic Phase | Aqueous Phase | pH | Elution Mode |
| Acetonitrile | 0.01 M Potassium Dihydrogen Phosphate | 3.5 | Isocratic/Gradient |
| Acetonitrile | 20 mM Ammonium Formate | 4.4 | Gradient |
| Acetonitrile | 0.05 M Phosphate Buffer | 5.0 | Isocratic |
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. These methods are crucial for impurity profiling as they must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
The development of a SIAM for Zafirlukast involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation. The resulting degradation products are then analyzed to ensure that the method can adequately separate them from the parent drug and other impurities. This demonstrates the specificity of the method and its ability to provide an accurate measure of the drug's stability.
A key challenge in the analysis of this compound is ensuring its baseline resolution from Zafirlukast and other structurally similar impurities. The resolution between two peaks is a measure of their degree of separation. A resolution value of greater than 1.5 is generally considered desirable for robust quantification.
The optimization of chromatographic conditions, including stationary phase, mobile phase composition, pH, and gradient profile, is aimed at maximizing the resolution between all potential impurities. For instance, the resolution of the critical pair of meta and para isomers of Zafirlukast was found to be highly sensitive to the pH of the mobile phase. While specific resolution data for this compound from other impurities is not extensively published, the development of a validated HPLC method inherently requires demonstration of adequate resolution for all specified impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is invaluable for the structural elucidation and trace-level quantification of impurities like this compound.
In an LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and a specific precursor ion (typically the molecular ion, [M+H]+ or [M-H]-) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process of multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity. While detailed fragmentation patterns for this compound are not widely available in the public domain, the technique is a standard tool for the characterization of such impurities in the pharmaceutical industry.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a pivotal technique for the structural confirmation of this compound. Through controlled fragmentation within the mass spectrometer, a unique fingerprint of fragment ions is produced, which allows for the verification of its chemical structure. While specific fragmentation data for this compound is not widely published in public literature, a general analysis of its structure suggests several likely fragmentation pathways.
Key structural features that would influence its fragmentation pattern include the o-toluenesulfonyl group, the methoxy-substituted benzene (B151609) ring, the methyl indole (B1671886) core, and the methyl carbamate (B1207046) group. Common fragmentation events would likely involve:
Cleavage of the sulfonylamide bond: This would result in the separation of the o-toluenesulfonyl group from the rest of the molecule.
Loss of the methyl carbamate group: This is another labile part of the molecule that can be easily fragmented.
Benzylic cleavage: The bond between the indole ring and the substituted phenyl ring is susceptible to cleavage.
Loss of small molecules: Neutral losses such as CO2, CH3OH, and H2O are also expected.
A detailed analysis of the resulting mass spectrum, including the identification of the parent ion and major fragment ions, is crucial for confirming the identity of this compound in a sample.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a high degree of accuracy. This technique provides a measured mass that can be compared to the calculated theoretical mass of the compound's molecular formula, C27H27N3O6S. The theoretical exact mass of this compound is 521.1621 g/mol .
The high precision of HRMS allows for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. This is a critical step in the identification and characterization of this impurity, providing a high level of confidence in its identity.
Spectroscopic Characterization for Structural Elucidation and Confirmation
A suite of spectroscopic techniques is utilized to provide a comprehensive structural elucidation and confirmation of this compound. These methods probe different aspects of the molecule's structure, and when used in combination, they provide a complete picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.
¹H NMR: Proton NMR provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the indole and benzene rings, the methyl groups, the methoxy (B1213986) group, and the methylene (B1212753) bridge protons.
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the carbon skeleton of the compound.
2D-NMR techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different atoms in the molecule. For instance, COSY can identify neighboring protons, while HSQC and HMBC can establish correlations between protons and the carbon atoms they are attached to or are near.
While specific spectral data is often proprietary and included in the certificates of analysis provided by suppliers, the application of these NMR techniques is standard practice for the definitive structural confirmation of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretching (amide and sulfonamide) | 3400-3200 |
| C-H stretching (aromatic and aliphatic) | 3100-2850 |
| C=O stretching (carbamate and amide) | 1750-1650 |
| C=C stretching (aromatic) | 1600-1450 |
| S=O stretching (sulfonamide) | 1350-1300 and 1170-1150 |
The presence and position of these bands in the IR spectrum provide strong evidence for the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Development and Validation of Reference Standards
The development and validation of a certified reference standard for this compound are paramount for the accurate quantification of this impurity in Zafirlukast drug substance and product. Several commercial suppliers provide this compound as a reference standard, which is accompanied by a comprehensive Certificate of Analysis.
The validation process for such a reference standard typically involves:
Unambiguous Structural Identification: Confirmation of the chemical structure using the spectroscopic and spectrometric methods detailed above (NMR, MS, IR).
Purity Determination: Assessment of the purity of the reference standard using a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), often with a universal detector like a Charged Aerosol Detector (CAD) or by quantitative NMR (qNMR).
Stability Studies: Evaluation of the stability of the reference standard under various storage conditions to establish a re-test date or shelf life.
Documentation: Provision of a Certificate of Analysis that includes all relevant characterization data and a statement of the certified purity and its uncertainty.
The availability of a well-characterized reference standard is a regulatory requirement and is essential for the validation of analytical methods used for routine quality control testing.
Purity Assessment and Certified Reference Material Characterization
The purity of any pharmaceutical compound, including impurities that are used as reference standards, must be unequivocally established. The characterization of this compound as a Certified Reference Material (CRM) involves a multi-faceted analytical approach to confirm its identity and assign a purity value. lgcstandards.comsimsonpharma.com While specific research detailing the full characterization of this compound is not extensively published in publicly available literature, the methodologies employed for the characterization of other zafirlukast impurities provide a clear framework for this process. researchgate.net
The process typically begins with the isolation of the impurity from crude samples of the active pharmaceutical ingredient (API), often utilizing techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Once isolated, a battery of analytical techniques is employed for structural elucidation and purity determination.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A reverse-phase gradient HPLC method is often developed to separate the main compound from any related substances. researchgate.net The method's performance is validated to ensure it is stability-indicating, meaning it can separate the main analyte from its degradation products. researchgate.netresearchgate.net For this compound, a high-purity percentage, often exceeding 98%, is typically required for a reference standard. pharmaffiliates.com
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in determining the molecular weight of the impurity. researchgate.netirjet.net This technique provides a highly accurate mass measurement, which is a critical piece of data for confirming the molecular formula of this compound (C27H27N3O6S). lgcstandards.comresearchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the molecule. researchgate.net These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure as methyl N-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamate. lgcstandards.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, further confirming its identity. researchgate.net The IR spectrum would show characteristic absorption bands corresponding to the various functional groups within this compound.
The data gathered from these techniques are compiled in a Certificate of Analysis (CoA) for the Certified Reference Material. simsonpharma.com This document provides a comprehensive summary of the analytical results and the assigned purity value.
Interactive Data Table: Analytical Characterization of this compound
| Analytical Technique | Parameter | Typical Finding for this compound | Reference |
| HPLC | Purity | ≥ 98% | pharmaffiliates.com |
| LC-MS | Molecular Weight | 521.58 | lgcstandards.compharmaffiliates.com |
| ¹H NMR | Structural Confirmation | Conforms to the structure of methyl N-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamate | lgcstandards.comresearchgate.net |
| ¹³C NMR | Structural Confirmation | Conforms to the structure | researchgate.net |
| IR Spectroscopy | Functional Group Analysis | Characteristic peaks confirming the functional groups | researchgate.net |
Traceability and Compliance with Pharmaceutical Guidelines (e.g., ICH)
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netresearchgate.net The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of a drug product. researchgate.net
Impurity Profiling and ICH Guidelines: Impurity profiling is the identification and quantification of all impurities present in a drug substance. researchgate.net According to ICH Q3A(R2) guidelines, impurities present at or above a certain threshold must be reported, identified, and qualified. researchgate.net The identification threshold for impurities is typically 0.10% for a maximum daily dose of less than or equal to 2 grams. researchgate.netresearchgate.net
The traceability of a reference standard like this compound is crucial for its use in the quantitative analysis of impurities in zafirlukast. This traceability is established through a well-documented characterization process, ensuring that the reference material is of known purity and identity. This allows for the accurate quantification of this impurity in batches of the API.
In Vitro Pharmacological and Biological Research of Decyclopentyl Zafirlukast Methyl Ester
Evaluation of In Vitro Receptor Binding Affinity
The primary mechanism of action for zafirlukast (B1683622) is its ability to antagonize the Cysteinyl Leukotriene Receptor 1 (CysLT1). wikipedia.org Therefore, a critical aspect of characterizing Decyclopentyl Zafirlukast Methyl Ester would be to assess its own affinity and activity at this receptor.
Assessment of Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism Potential
As of the current date, no specific studies have been published detailing the in vitro evaluation of this compound for its CysLT1 receptor binding affinity or antagonist potential. Such an investigation would typically involve competitive radioligand binding assays using membranes from cells expressing the human CysLT1 receptor to determine the compound's binding affinity (Ki) or inhibitory constant (IC50). nih.govresearchgate.net Functional assays would also be necessary to ascertain whether the compound acts as an antagonist, preventing the intracellular signaling cascade initiated by the natural ligand, leukotriene D4 (LTD4). nih.gov
Comparative Analysis of In Vitro Activity with Zafirlukast (Parent Compound)
Zafirlukast is a potent and selective antagonist of the CysLT1 receptor. wikipedia.org In vitro studies have demonstrated its ability to competitively inhibit the binding of LTD4 to its receptor, thereby preventing the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. drugbank.com A comparative analysis would be essential to understand how the structural modifications in this compound—specifically, the absence of the cyclopentyl group and the presence of a methyl ester—affect its interaction with the CysLT1 receptor compared to zafirlukast. It is known that even minor changes to the structure of zafirlukast analogues can lead to a decrease in antagonistic activity. wikipedia.org
Interactive Table: Comparative In Vitro CysLT1 Receptor Antagonist Activity
| Compound | CysLT1 Binding Affinity (Ki/IC50) | Functional Antagonist Activity |
| This compound | Data not available | Data not available |
| Zafirlukast | Potent antagonist | Demonstrated |
In Vitro Enzyme Inhibition Studies (e.g., Cytochrome P450 isoforms)
The potential for a drug candidate to inhibit drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, is a crucial aspect of in vitro pharmacological profiling to predict potential drug-drug interactions.
Characterization of Potential Inhibitory Effects on Drug Metabolizing Enzymes
There are currently no published data on the in vitro inhibitory effects of this compound on cytochrome P450 isoforms. To characterize these potential effects, the compound would need to be incubated with human liver microsomes or recombinant human CYP enzymes and a panel of probe substrates specific for major isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The inhibition of the metabolism of these probe substrates would indicate a potential for drug-drug interactions.
Investigation of Structure-Activity Relationships for Enzyme Inhibition
The parent compound, zafirlukast, is known to be metabolized primarily by CYP2C9 and is also a mechanism-based inhibitor of CYP3A4. drugbank.com It shows moderate competitive inhibition of CYP2C9. helsinki.fi The structural differences between zafirlukast and this compound could significantly alter their interaction with CYP enzymes. An investigation into the structure-activity relationship would aim to understand how the decyclopentylation and methyl esterification impact the inhibitory profile. For instance, the cyclopentyl moiety in zafirlukast may play a role in its positioning within the active site of certain CYP enzymes, and its removal could alter the inhibitory potency and selectivity.
Interactive Table: In Vitro Inhibition of Major Cytochrome P450 Isoforms
| Compound | CYP1A2 Inhibition | CYP2C9 Inhibition | CYP2C19 Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Zafirlukast | No significant inhibition | Moderate inhibition | Minor inhibition | No significant inhibition | Mechanism-based inhibition |
Theoretical and Computational Studies on Decyclopentyl Zafirlukast Methyl Ester
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules like Decyclopentyl Zafirlukast (B1683622) Methyl Ester.
The initial step in computational analysis involves generating a three-dimensional model of the molecule. This can be achieved through various software packages that use standard bond lengths, bond angles, and dihedral angles derived from experimental data or quantum mechanical calculations. For a molecule with several rotatable bonds, such as Decyclopentyl Zafirlukast Methyl Ester, multiple low-energy conformations, or isomers, can exist. Computational methods can predict the geometries of these different spatial arrangements. For instance, studies on the parent compound, Zafirlukast, have utilized molecular modeling to understand its binding to biological targets.
Once various conformations are generated, their relative stabilities can be determined by calculating their potential energies. The conformational energy landscape is a map of the molecule's energy as a function of its geometry. By exploring this landscape, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. Molecular dynamics simulations, for example, have been used to study the binding stability of Zafirlukast with its target proteins, which inherently involves an understanding of its conformational preferences.
Table 1: Illustrative Conformational Energy Data
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 75.8 |
| 2 | 180 | 1.25 | 15.2 |
| 3 | -60 | 2.50 | 9.0 |
| This table is illustrative and does not represent actual calculated data for this compound. |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic structure and properties of a molecule.
Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure of this compound. This includes mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generating an electrostatic potential map. The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity. For instance, the sulfonamide and amide groups in Zafirlukast have been identified as key sites for electrostatic interactions based on computational analysis.
Quantum chemical calculations can simulate various spectroscopic properties of a molecule. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of the molecule's bonds, an Infrared (IR) spectrum can be simulated. The simulation of electronic transitions allows for the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum. While specific simulations for this compound are not published, these techniques are standard in characterizing novel compounds.
Table 2: Illustrative Predicted Spectroscopic Data
| Technique | Predicted Peak/Region | Assignment |
| ¹H-NMR | 7.2-7.8 ppm | Aromatic protons |
| ¹³C-NMR | 160-170 ppm | Carbonyl carbons |
| IR | 1650-1700 cm⁻¹ | C=O stretching |
| UV-Vis | 280 nm | π-π* transition |
| This table is illustrative and does not represent actual calculated data for this compound. |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. By modeling the transition states and intermediates of a proposed reaction pathway, the activation energies and reaction rates can be calculated. This can provide valuable insights into how this compound might be synthesized or how it might metabolize. For example, the synthesis of Zafirlukast has been described, and a plausible mechanism for certain steps has been proposed based on established chemical principles, which could be further investigated using computational methods.
Modeling of Formation Pathways and Transition States
The synthesis of Zafirlukast involves the coupling of 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid with o-toluenesulfonamide (B73098). researchgate.net this compound is a structural analog of Zafirlukast where the cyclopentyl group of the carbamate (B1207046) is replaced by a methyl group. This suggests that the impurity arises from a variation in the starting materials or a side reaction.
Proposed Formation Pathway:
The most probable pathway for the formation of this compound involves the presence of a methyl carbamate-protected indole (B1671886) intermediate instead of the corresponding cyclopentyl carbamate-protected intermediate during the synthesis.
A plausible reaction sequence, based on common organic synthesis principles, is outlined below:
Formation of the Methyl Carbamate Intermediate: The synthesis likely begins with a 1-methyl-5-aminoindole precursor. Protection of the 5-amino group as a methyl carbamate would lead to the formation of methyl (1-methyl-1H-indol-5-yl)carbamate. This reaction would likely proceed via the reaction of the amino group with methyl chloroformate in the presence of a base.
Coupling Reaction: This methyl carbamate-protected indole would then undergo a coupling reaction with a suitable benzoic acid derivative, which is subsequently reacted with o-toluenesulfonamide to form the final impurity.
The transition states for these types of reactions, such as amide bond formation, are well-understood in computational chemistry. They typically involve tetrahedral intermediates. A detailed computational study would involve density functional theory (DFT) calculations to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. Such a study would provide quantitative data on the activation energies and reaction thermodynamics, offering insights into the likelihood of this impurity-forming pathway competing with the main Zafirlukast synthesis.
Table 1: Key Reactants in the Proposed Formation of this compound
| Compound Name | Role in Formation |
| 1-methyl-5-aminoindole | Precursor |
| Methyl chloroformate | Reagent for carbamate formation |
| 3-methoxy-4-(bromomethyl)benzoic acid | Coupling partner |
| o-Toluenesulfonamide | Final coupling partner |
Prediction of Degradation Product Profiles
While specific experimental or computational degradation studies on this compound are not available, its degradation profile can be predicted by examining the chemical liabilities of its constituent functional groups under various stress conditions (e.g., hydrolysis, oxidation, photolysis). In silico tools like Zeneth can be used to predict degradation pathways based on a knowledge base of chemical transformations. nih.gov
The primary functional groups in this compound that are susceptible to degradation are the methyl carbamate, the sulfonamide, and the indole ring.
Potential Degradation Pathways:
Hydrolysis: The methyl carbamate and sulfonamide linkages are susceptible to hydrolysis under acidic or basic conditions.
Carbamate Hydrolysis: This would lead to the formation of the corresponding 5-aminoindole derivative and methanol (B129727).
Sulfonamide Hydrolysis: This is generally more stable but can be cleaved under more forcing conditions to yield o-toluenesulfonamide and the corresponding benzoic acid derivative.
Oxidation: The indole nucleus is susceptible to oxidation. Oxidative degradation can lead to the formation of various oxidized indole derivatives, potentially involving the opening of the pyrrole ring.
Photodegradation: Aromatic systems and heteroaromatic compounds like indole can be susceptible to photodegradation, leading to a complex mixture of products.
Table 2: Predicted Major Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product |
| Carbamate Hydrolysis | {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}amine |
| Sulfonamide Hydrolysis | 3-methoxy-4-((1-methyl-5-((methoxycarbonyl)amino)-1H-indol-3-yl)methyl)benzoic acid |
| Indole Ring Oxidation | Various oxidized indole species, potentially including N-formylanthranilate derivatives |
Computational tools for degradation prediction utilize databases of known chemical reactions and algorithms to assess the reactivity of different parts of a molecule. For this compound, a predictive model would likely flag the carbamate and sulfonamide groups for hydrolysis and the indole ring for oxidation as the primary degradation pathways. The specific products formed would depend on the reaction conditions.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pharmaceutical impurities as reference standards is crucial for analytical method development and validation. researchgate.net However, traditional chemical synthesis often involves hazardous reagents and generates significant waste. jddhs.com Future research must focus on developing novel and sustainable, or "green," synthetic routes for Decyclopentyl Zafirlukast (B1683622) Methyl Ester.
Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents and reagents, should guide this research. nih.govmdpi.com Potential strategies could include:
Biocatalysis: Employing enzymes to perform specific chemical transformations under mild conditions, reducing the need for harsh chemicals and high temperatures. researchgate.net
Continuous Flow Processing: Utilizing microreactors for continuous synthesis can improve reaction efficiency, minimize waste, and enhance safety compared to traditional batch processing. nih.gov
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or other bio-derived solvents can significantly reduce the environmental impact of the synthesis process. mdpi.com
Catalytic Reactions: Developing efficient catalytic methods can reduce the number of synthetic steps, leading to higher yields and less waste generation. nih.gov
A proposed sustainable synthesis could adapt existing Zafirlukast synthesis pathways, which involve the construction of the indole (B1671886) scaffold, by modifying the final steps to introduce the methyl ester group instead of the cyclopentyl carbamate (B1207046). acs.orgresearchgate.net Research into a one-pot reaction or a multicomponent reaction (MCR) could further enhance the atom economy and sustainability of the process. nih.gov
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Employs green solvents (e.g., water, ethanol) or solvent-free conditions jddhs.com |
| Catalysts | May use stoichiometric or heavy metal catalysts | Utilizes biocatalysts, recyclable heterogeneous catalysts jddhs.com |
| Energy Consumption | High energy input for heating/cooling | Microwave-assisted or continuous flow processes to reduce energy use researchgate.net |
| Waste Generation | High E-Factor (Environmental Factor) | High atom economy, reduced by-products, and recyclable materials researchgate.net |
Advancements in High-Throughput Analytical Techniques for Trace Impurity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) requires highly sensitive analytical methods capable of detecting and quantifying trace-level impurities. While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research should focus on more advanced, high-throughput techniques. oup.comresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement. akjournals.com UPLC systems use columns with sub-2-µm particles, allowing for faster analysis times and higher resolution compared to conventional HPLC. waters.com This increased efficiency is critical for high-throughput screening of process samples and stability studies. oup.com
Future research directions in this area include:
Developing and validating UPLC-MS/MS methods specifically for the trace analysis of Decyclopentyl Zafirlukast Methyl Ester.
Investigating the use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, to provide accurate mass data for unambiguous identification of unknown impurities. nih.gov
Implementing automated analytical systems and software for rapid data processing and impurity profiling, which is essential in a high-throughput environment. vulcanchem.com
These advanced methods will not only improve the quality control of Zafirlukast but also shorten drug development timelines by providing faster and more reliable analytical data. waters.com
Deeper Mechanistic Understanding of Impurity Formation under Diverse Conditions
To control the presence of this compound in the final drug product, it is essential to understand how it is formed. Forced degradation studies, which expose the API to harsh conditions like acid, base, oxidation, heat, and light, are a primary tool for investigating potential degradation pathways. biomedres.usnih.gov
Studies on Zafirlukast have shown that it is susceptible to degradation under oxidative and acidic hydrolysis conditions. oup.com The structure of this compound suggests its formation could arise from the cleavage of the cyclopentyl carbamate ester of Zafirlukast. A plausible mechanism involves the hydrolysis of the carbamate ester bond, followed by a reaction with a methyl source (e.g., methanol (B129727) used as a solvent).
Future research should aim to:
Conduct comprehensive forced degradation studies on Zafirlukast, specifically targeting the formation of this compound. nih.gov
Use techniques like LC-MS/MS to identify and characterize the intermediates and final products of the degradation pathway. nih.gov
Investigate the kinetics of the degradation reaction under various pH, temperature, and oxidative stress conditions to identify the factors that accelerate its formation. researchgate.net
This mechanistic understanding is critical for developing manufacturing processes and storage conditions that minimize the formation of this and other related impurities. biomedres.us
| Degradation Condition | Plausible Reaction Mechanism | Key Influencing Factors |
|---|---|---|
| Acid/Base Hydrolysis | Hydrolysis of the cyclopentyl carbamate ester bond. oup.comresearchgate.net | pH, Temperature, Water content |
| Oxidation | Oxidative cleavage of the carbamate side chain. oup.com | Presence of oxidizing agents (e.g., peroxides), light, trace metals |
| Thermal Stress | Thermolysis leading to cleavage of the ester bond. nih.gov | Temperature, Humidity |
| Photolytic Stress | Photochemical degradation of the molecule. oup.com | Light intensity and wavelength |
Comprehensive In Vitro Biological Impact Assessment on Relevant Cellular Systems
The ultimate concern with any pharmaceutical impurity is its potential impact on safety and efficacy. While Zafirlukast's mechanism involves antagonizing the cysteinyl leukotriene-1 receptor (CYSLTR1) to reduce inflammation in the airways, the biological activity of its impurities is often unknown. nih.govpatsnap.com
Recent studies have shown that Zafirlukast can suppress the inflammatory response in alveolar epithelial cells in vitro. nih.govnih.gov A critical area for future research is to determine if this compound shares this anti-inflammatory activity, has a different activity, or exhibits cytotoxicity.
A comprehensive in vitro assessment should be conducted using relevant cellular systems, such as:
Human lung epithelial cells (e.g., A549): To assess effects on inflammation, cytotoxicity, and cell viability in the primary target tissue.
Immune cells (e.g., macrophages, mast cells): To evaluate potential modulation of immune responses, as leukotriene pathways are central to inflammation.
CYSLTR1 receptor binding assays: To determine if the impurity retains affinity for the pharmacological target of the parent drug.
These studies will help to establish a safety profile for the impurity and determine if its presence, even at trace levels, could affect the therapeutic outcome of Zafirlukast treatment.
Q & A
Q. Methodological
- ANOVA with Post Hoc LSD : Tests significance across multiple dose groups (e.g., 5–20 µM).
- Dunnett’s test : Compares treated groups to controls while controlling Type I error.
- Nonlinear regression : Fits dose-response curves (e.g., EC50 for oxidative stress reduction) using tools like GraphPad Prism .
How can researchers assess the compound’s impact on oxidative stress and apoptosis pathways?
Q. Advanced
- Oxidative stress : Measure lipid peroxidation (MDA assay) and antioxidant enzymes (SOD, catalase) in cell lysates.
- Apoptosis : Quantify caspase-3/7 activity (fluorometric assays) and mitochondrial membrane potential (JC-1 staining).
- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., Nrf2/ARE) under AGEs + zafirlukast conditions .
What are the critical considerations for scaling up synthesis from lab to pilot plant?
Q. Advanced
- Solvent recovery : Methanol reflux systems reduce waste.
- Catalyst recycling : Filtration or centrifugation of KOH residues.
- Thermal stability : Monitor exothermic esterification (ΔH ≈ -50 kJ/mol) to prevent runaway reactions.
- Purity thresholds : Implement inline HPLC for real-time quality control .
How does the compound’s stability vary under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
